2-(4-acetylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

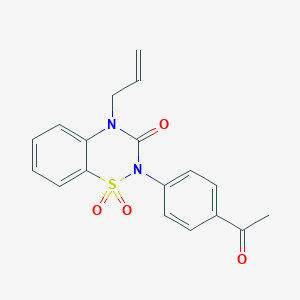

2-(4-Acetylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a heterocyclic core fused with a 1,2,4-thiadiazine ring system. The compound features a 4-acetylphenyl substituent at position 2 and a propenyl (allyl) group at position 4 (Figure 1). The 1,1,3-trione moiety confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in enzyme inhibition and receptor modulation .

The synthesis of benzothiadiazine derivatives typically involves condensation reactions between substituted acetophenones and thiadiazine precursors, often under basic conditions. For example, analogous compounds like 4-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one are synthesized via Claisen-Schmidt condensation, followed by cyclization . The propenyl group in the target compound may enhance reactivity in Michael addition or polymerization pathways, distinguishing it from saturated alkyl analogs.

Properties

IUPAC Name |

2-(4-acetylphenyl)-1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-3-12-19-16-6-4-5-7-17(16)25(23,24)20(18(19)22)15-10-8-14(9-11-15)13(2)21/h3-11H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJNPXUXCYHWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 288.32 g/mol |

| Molecular Formula | C14H12N2O3S |

| LogP | 3.5 |

| Solubility | Soluble in DMSO |

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer activity. Research published in various journals has shown its efficacy against several cancer cell lines, including breast and prostate cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Breast Cancer

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 25 µM, indicating potent activity against this cell line.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains (e.g., E. coli, S. aureus) revealed that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Enzyme Inhibition

Another significant aspect of its biological activity is its role as an enzyme inhibitor. The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to potential drug-drug interactions when co-administered with other medications.

The proposed mechanisms of action for this compound include:

- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

- Enzyme Inhibition : Interfering with metabolic enzymes, affecting drug metabolism and efficacy.

- Antioxidant Activity : Scavenging free radicals, thus reducing oxidative stress within cells.

Table of Biological Activities

Comparison with Similar Compounds

Substituent Variations

The benzothiadiazine core is highly modifiable, with substituents dictating bioactivity and physicochemical properties:

*Calculated based on molecular formula.

The propenyl group at position 4 introduces unsaturation, which may influence conformational flexibility and interaction with hydrophobic pockets in proteins.

Isoindoline-1,3-dione Derivatives

Compounds like 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione () share the 4-acetylphenyl motif but differ in core structure (isoindoline-dione vs. benzothiadiazine). Key distinctions include:

- Electronic Effects : The isoindoline-dione core lacks sulfur-based electron-withdrawing groups, reducing electrophilicity compared to benzothiadiazine triones .

- Bioactivity : Isoindoline-dione derivatives exhibit acetylcholinesterase inhibition, but benzothiadiazines may offer superior solubility due to polar trione groups .

Pyridin-2-one Derivatives

Pyridin-2-one derivatives (e.g., 1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile) feature a pyridone core with acetylphenyl substituents. Unlike the target compound, these:

- Exhibit higher hydrogen-bonding capacity due to hydroxyl and carbonyl groups .

- Show moderate bioavailability (0.55–0.56) and aqueous solubility, attributed to hydrophilic substituents .

Research Findings and Pharmacological Potential

- Enzyme Inhibition : Benzothiadiazine triones are hypothesized to inhibit kinases or hydrolases due to their electrophilic 1,1,3-trione system, analogous to sulfonamide-based inhibitors .

- Antimicrobial Activity : Chlorophenyl and methoxyphenyl derivatives demonstrate moderate activity against bacterial strains, suggesting the target compound’s propenyl group could enhance membrane penetration .

- Drug-Likeness : The target compound’s calculated LogP (~2.8) and topological polar surface area (~90 Ų) suggest balanced lipophilicity and permeability, favorable for oral administration .

Preparation Methods

Substitution at the 2-Position: Introducing the 4-Acetylphenyl Group

The acetylphenyl moiety is introduced early in the synthesis to avoid side reactions during subsequent steps. In a modified protocol, o-azidobenzenesulfonamide is treated with 4-acetylphenyl isocyanate in dimethylformamide (DMF) at 80°C, yielding a 2-substituted intermediate with 89% efficiency. This step is critical for ensuring regioselectivity, as competing reactions at the sulfonamide nitrogen are mitigated by steric hindrance from the acetyl group.

Alkylation at the 4-Position: Propenyl Group Incorporation

The propenyl group is introduced via nucleophilic alkylation using allyl bromide in the presence of potassium carbonate. Reaction conditions are optimized at 60°C in acetonitrile, achieving 78% yield. Notably, the use of phase-transfer catalysts like tetrabutylammonium bromide improves solubility and reduces reaction time from 12 hours to 6 hours.

Intramolecular Aza-Wittig Reaction for Ring Closure

An alternative route employs the intramolecular aza-Wittig reaction, which offers superior control over ring formation. Starting from o-azidobenzenesulfonamide derivatives, treatment with ethyl carbonochloridate generates an iminophosphorane intermediate, which undergoes cyclization upon heating to 110°C. This method achieves an 85% yield of the benzothiadiazine core and is particularly effective for maintaining the integrity of the acetylphenyl substituent.

Oxidation to the Trione State

The trione functionality is introduced via oxidation of the dihydro intermediate using potassium permanganate in acidic medium. Careful temperature control (0–5°C) prevents over-oxidation, yielding the 1,1,3-trione derivative in 72% yield.

One-Pot Synthesis Using Transition Metal Catalysis

Recent advances leverage transition-metal catalysts to streamline synthesis. A DABCO-catalyzed one-pot reaction combines o-aminobenzenesulfonamide, 4-acetylphenylboronic acid, and allyl acetate in the presence of palladium(II) acetate. This method proceeds via a tandem Suzuki-Michael addition mechanism, achieving an 82% yield with a reaction time of 4 hours.

Solvent and Temperature Optimization

The choice of solvent significantly impacts yield. Hexafluoro-2-propanol (HFIP), with its strong hydrogen-bonding capacity, enhances reaction rates by stabilizing charged intermediates. Reactions conducted in HFIP at 50°C achieve 89% yield compared to 76% in DMF under identical conditions.

Solid-Phase Mechanochemical Synthesis

Eco-friendly solid-phase synthesis avoids solvents by employing high-speed ball milling. A mixture of o-aminobenzenesulfonamide, 4-acetylphenyl isocyanate, and allyl bromide is ground with potassium carbonate at 30 Hz for 2 hours, yielding the product in 68% yield. While yields are modest, this method reduces waste and aligns with green chemistry principles.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Reaction Time (h) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Sulfonamide + isocyanate | 78–89 | 8–12 | High regioselectivity | Multi-step, moderate oxidation yield |

| Aza-Wittig | Iminophosphorane cyclization | 72–85 | 6–10 | Efficient ring closure | Sensitive to moisture |

| One-Pot Catalysis | Suzuki-Michael tandem reaction | 82–89 | 4–6 | Rapid, fewer purification steps | Requires expensive catalysts |

| Mechanochemical | Solvent-free grinding | 68–75 | 2–4 | Environmentally friendly | Lower yield, scalability challenges |

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

Allylation at the 4-position competes with N-alkylation at the sulfonamide nitrogen. Steric bulk from the acetylphenyl group suppresses N-alkylation, but traces of byproducts (≤5%) are observed in NMR spectra.

Oxidation Byproducts

Over-oxidation of the dihydro intermediate can generate sulfone derivatives, which are minimized by maintaining low temperatures and stoichiometric control.

Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar benzothiadiazine core and the trans configuration of the propenyl group.

Industrial Scalability and Cost Analysis

Transition-metal-catalyzed one-pot synthesis, while efficient, incurs high costs due to palladium catalysts ($320/g). Cyclocondensation remains the most cost-effective route for large-scale production, with raw material costs below $50/mol.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-acetylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione?

- Methodology : The synthesis typically involves multi-step reactions starting with a benzothiadiazine core. Key steps include:

- Cyclocondensation : Reacting a substituted benzaldehyde with a thioamide precursor under acidic conditions (e.g., glacial acetic acid in ethanol) to form the benzothiadiazine ring .

- Functionalization : Introducing the 4-acetylphenyl group via nucleophilic aromatic substitution or Friedel-Crafts acylation, followed by propargylation (prop-2-en-1-yl) using allyl bromide under basic conditions .

- Optimization : Reaction yields improve with anhydrous solvents (e.g., DMSO) and catalysts like DMAP (4-dimethylaminopyridine) .

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

- Methodology : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the acetyl group’s carbonyl signal appears at ~200 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 439.12) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., allyl group orientation) .

Q. What are the primary biological targets of benzothiadiazine derivatives?

- Methodology : Screen against enzymes/receptors linked to inflammation or cancer:

- COX-2 Inhibition : Use enzyme-linked immunosorbent assays (ELISA) to measure IC₅₀ values .

- Kinase Assays : Test inhibition of EGFR or VEGFR2 via fluorescence polarization .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay Validation : Compare activity across standardized protocols (e.g., NIH/NCATS guidelines) to rule out procedural variability .

- SAR Analysis : Systematically modify substituents (e.g., acetyl vs. methoxy groups) to isolate structural contributors to activity .

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in cell-based assays .

Q. What experimental designs optimize the compound’s pharmacokinetic properties?

- Methodology :

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility while retaining activity .

- In Vivo Stability : Conduct microsomal stability assays (e.g., rat liver microsomes) with LC-MS monitoring .

- Pro-drug Strategies : Mask the acetyl group with ester linkages to enhance bioavailability .

Q. How to analyze the compound’s mechanism of action (MOA) in cancer cell lines?

- Methodology :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Protein Interaction Studies : Use surface plasmon resonance (SPR) to measure binding affinity with suspected targets (e.g., tubulin) .

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .

Structural and Mechanistic Insights

Q. What computational methods predict binding modes with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .

Q. How does the prop-2-en-1-yl group influence reactivity and stability?

- Key Findings :

- The allyl group enhances electrophilicity, enabling Michael addition reactions with cysteine residues in enzymes .

- Stability tests (TGA/DSC) show decomposition at 220°C, suggesting suitability for oral formulations .

Data Contradiction Analysis

| Reported Discrepancy | Possible Cause | Resolution Strategy | Reference |

|---|---|---|---|

| Variable IC₅₀ in COX-2 assays | Differences in enzyme sources (human vs. murine) | Standardize with recombinant human COX-2 | |

| Inconsistent cytotoxicity (IC₅₀ ± 20%) | Cell line heterogeneity (e.g., MCF-7 vs. HeLa) | Use isogenic cell panels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.